ピノバンクシン

概要

説明

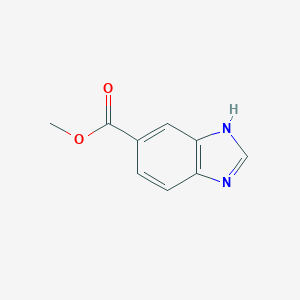

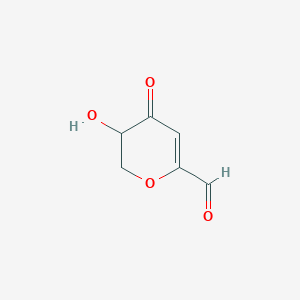

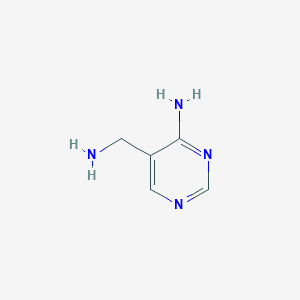

Pinobanksin is a trihydroxyflavanone in which the three hydroxy substituents are located at positions 3, 5 and 7. It has a role as an antimutagen, an antioxidant and a metabolite. It is a trihydroxyflavanone and a secondary alpha-hydroxy ketone.

Pinobanksin is a natural product found in Apis, Populus yunnanensis, and other organisms with data available.

科学的研究の応用

抗酸化活性

ピノバンクシンは、強力な抗酸化物質として特定されています。それは、多数の慢性疾患や老化プロセスに関与しているフリーラジカルを中和することで、酸化ストレスと闘います。 ピノバンクシンの抗酸化作用は、酸化損傷に関連する状態を予防または治療する際の治療の可能性に貢献しています .

抗菌特性

研究では、ピノバンクシンの抗菌剤としての有効性が実証されています。 様々な細菌株の増殖を阻害することが示されており、特に抗生物質耐性がますます懸念される時代に、新しい抗菌療法の開発候補となっています .

抗炎症作用

ピノバンクシンの抗炎症作用は、炎症を特徴とする状態に重要です。 炎症性経路を調節し、関節炎、喘息、炎症性腸疾患などの疾患における症状緩和の可能性を提供します .

抗寄生虫作用

ピノバンクシンは抗寄生虫活性を示し、寄生虫感染症の治療に利用できる可能性があります。 寄生虫のライフサイクルを阻害する能力は、抗寄生虫薬の開発のための有望な道筋を示しています .

抗変異原性

抗変異原性化合物として、ピノバンクシンは、がんにつながる可能性のあるDNAの変異からDNAを保護することで、がん予防に貢献できます。 この特性は、特に予防戦略を開発する腫瘍学の分野で価値があります .

抗増殖作用

ピノバンクシンは抗増殖作用を示しており、つまりがん細胞の増殖を阻害することができます。 この用途は、悪性細胞の拡散を制御することが主要な目標となるがん治療において重要です .

抗血管新生能力

ピノバンクシンの抗血管新生能力とは、腫瘍の成長に必要な新しい血管の形成を防ぐことができることを意味します。 これは、腫瘍の成長に必要な栄養分を奪うため、抗がん療法の重要な特徴となる可能性があります .

薬物動態と薬物開発

ピノバンクシンの薬物動態特性(バイオアベイラビリティや毒性プロファイルを含む)は、臨床的に有用な薬剤として開発するために不可欠です。 薬物発見のための天然の足場としての可能性が探索されており、吸収、分布、代謝、排泄の特性に焦点を当てた研究が行われています .

作用機序

Target of Action

Pinobanksin, a natural flavanone, has been identified to interact with several targets. It has been found to bind to BCL2-associated X (BAX), B-cell lymphoma-2 (BCL-2), and cyclin-dependent Kinase 4/6 (CDK4/6) . These targets play crucial roles in cell proliferation and apoptosis, making them significant in the context of diseases like cancer .

Mode of Action

Pinobanksin inhibits the proliferation of cells by binding to its targets. It forms hydrogen bonds with these proteins, thereby inhibiting their activities . For instance, it prevents the binding of substrate (xanthine/hypoxanthine) to Xanthine Oxidase (XOD) by entering the hydrophobic cavity (molybdopterin domain) and forming hydrogen bonds with specific amino acid residues .

Biochemical Pathways

Pinobanksin affects several biochemical pathways due to its broad spectrum of pharmacological effects. It exhibits anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic properties . The exact biochemical pathways affected by pinobanksin are still under investigation.

Pharmacokinetics

In silico studies have shown that pinobanksin has desirable admet properties .

Result of Action

Pinobanksin’s interaction with its targets leads to a variety of molecular and cellular effects. It has been found to effectively inhibit the proliferation of SH-SY5Y cells . It also exhibits antioxidant activity, reducing alpha-tocopherol radicals , and has been shown to have a powerful antioxidant action and effective free radical-scavenging ability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pinobanksin. For instance, plants create phenolic chemicals, including pinobanksin, as a result of biological processes and in reaction to environmental stress

Safety and Hazards

将来の方向性

Given its multifaceted pharmacological profile, Pinobanksin stands out as a promising scaffold for future drug discovery endeavors . This not only consolidates the current understanding of Pinobanksin’s bioactivities but also underscores its potential as a valuable candidate for advancing therapeutic interventions .

生化学分析

Biochemical Properties

Pinobanksin interacts with a variety of enzymes, proteins, and other biomolecules. It exhibits prowess as an anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic agent . The nature of these interactions is complex and multifaceted, involving a wide range of biochemical reactions.

Cellular Effects

Pinobanksin influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its anti-proliferative properties suggest that it may inhibit cell growth and division, while its anti-inflammatory and anti-oxidant properties indicate that it can modulate cellular responses to stress and injury .

Molecular Mechanism

At the molecular level, Pinobanksin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its anti-angiogenic properties suggest that it may inhibit the formation of new blood vessels, potentially by blocking the action of pro-angiogenic factors .

Dosage Effects in Animal Models

The effects of Pinobanksin vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been extensively studied, its broad range of pharmacological activities suggests that it may have dose-dependent effects .

Metabolic Pathways

Pinobanksin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYJZKRQHBQNCA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203287 | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-82-3 | |

| Record name | Pinobanksin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinobanksin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOBANKSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)